molecular formula C16H25ClN4O2 B2820614 Tert-butyl 3-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]pyrrolidine-1-carboxylate CAS No. 2378501-42-7

Tert-butyl 3-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]pyrrolidine-1-carboxylate

Cat. No.: B2820614
CAS No.: 2378501-42-7
M. Wt: 340.85
InChI Key: QRCQCUCSSHXWLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]pyrrolidine-1-carboxylate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolidine ring, a pyrazine moiety, and a tert-butyl ester group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrazine Intermediate: The synthesis begins with the preparation of 5-chloropyrazine-2-carbaldehyde. This can be achieved through the chlorination of pyrazine-2-carbaldehyde using reagents like thionyl chloride or phosphorus pentachloride.

    N-Methylation: The next step involves the N-methylation of the pyrazine intermediate using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Pyrrolidine Ring Formation: The pyrrolidine ring is introduced by reacting the N-methylated pyrazine intermediate with tert-butyl 3-aminomethylpyrrolidine-1-carboxylate under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the pyrazine ring or the ester group. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: The chloropyrazine group is susceptible to nucleophilic substitution reactions. Reagents like sodium azide or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in DMF (dimethylformamide) or thiols in ethanol.

Major Products

    Oxidation: Oxidized derivatives of the pyrazine ring.

    Reduction: Reduced forms of the pyrazine or ester groups.

    Substitution: Azido or thiol-substituted pyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for probing enzyme active sites or receptor binding domains.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its ability to interact with biological macromolecules suggests possible applications in drug discovery, particularly in the design of inhibitors or modulators of specific enzymes or receptors.

Industry

In the industrial sector, this compound may be used in the development of specialty chemicals or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 3-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The pyrazine moiety can engage in π-π stacking interactions, while the pyrrolidine ring may participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-[[(5-chloropyrazin-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate
  • Tert-butyl 3-[[(5-chloropyrazin-2-yl)methyl]methylamino]methyl]piperidine-1-carboxylate

Uniqueness

Compared to similar compounds, tert-butyl 3-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]pyrrolidine-1-carboxylate offers a unique combination of structural features that enhance its reactivity and binding affinity. The presence of both the pyrazine and pyrrolidine rings, along with the tert-butyl ester group, provides a versatile scaffold for further functionalization and optimization in various applications.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

tert-butyl 3-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN4O2/c1-16(2,3)23-15(22)21-6-5-12(10-21)9-20(4)11-13-7-19-14(17)8-18-13/h7-8,12H,5-6,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCQCUCSSHXWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN(C)CC2=CN=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.